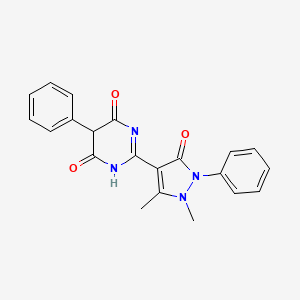
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and methylsulfonylphenyl groups
Métodos De Preparación
The synthesis of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the fluorophenyl and methylsulfonylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Industrial Production: Industrial-scale production may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions, ranging from oxidized or reduced derivatives to substituted analogs.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound finds applications in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other substituted pyrroles, such as 1-(3-Chlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole and 1-(3-Bromophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole.
Uniqueness: The presence of the fluorine atom and the specific arrangement of substituents confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H16FNO2S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-6-11-18(20(13)16-5-3-4-15(19)12-16)14-7-9-17(10-8-14)23(2,21)22/h3-12H,1-2H3 |
Clave InChI |
ZSGARAVUFWYACK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


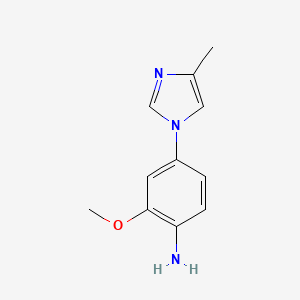
![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

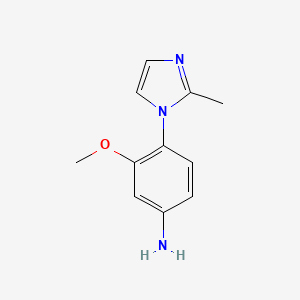
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
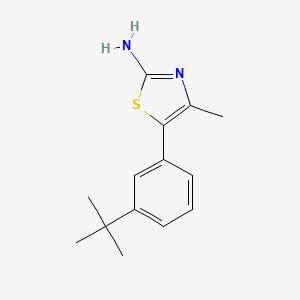
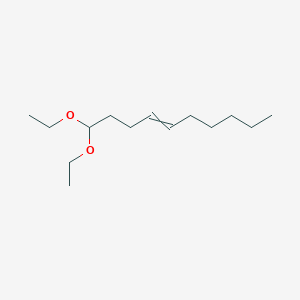
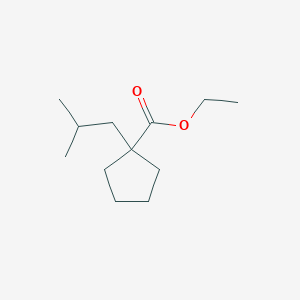
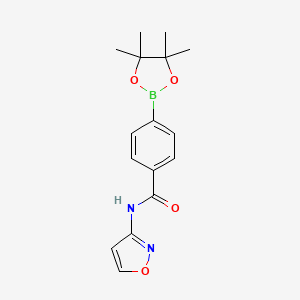

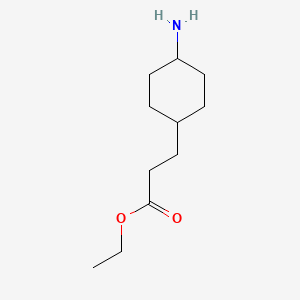
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
